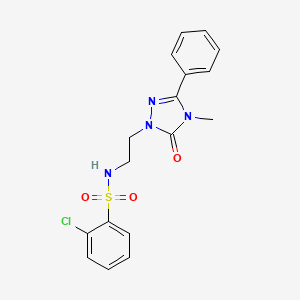

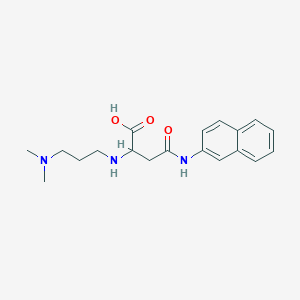

![molecular formula C12H17NO2 B2512911 (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide CAS No. 88382-99-4](/img/structure/B2512911.png)

(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide” is an organic compound containing a methoxymethyl group and a phenylethyl group attached to an acetamide core . The methoxymethyl group is a common protecting group in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the protection and deprotection of functional groups . For instance, the methoxymethyl (MOM) group can be introduced through a reaction with chloromethyl methyl ether .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the methoxymethyl group could be deprotected under certain conditions . Additionally, the compound could potentially undergo reactions typical of amides.Wissenschaftliche Forschungsanwendungen

Biological Effects of Acetamide Derivatives

Acetamide derivatives, including (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, potentially play a role in various biological applications. A review by Kennedy (2001) discusses the toxicology of acetamide and its derivatives, highlighting their commercial importance and biological consequences of exposure. This information could be foundational for understanding the biological interactions and potential applications of specific acetamide derivatives like the one (Kennedy, 2001).

Pharmacological Activities of Acetamide Derivatives

Research on the pharmacological activities of phenoxy acetamide derivatives, which share a structural similarity to (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, indicates a wide range of potential therapeutic applications. A literature survey by Al-Ostoot et al. (2021) provides comprehensive information on the chemical diversity and pharmacologically interesting compounds of phenoxy acetamide derivatives, suggesting their significance in developing new pharmaceuticals (Al-Ostoot et al., 2021).

Environmental and Toxicological Studies

The environmental toxicology and degradation pathways of acetaminophen, a well-known acetamide derivative, offer insights into the environmental impact and biotoxicity of similar compounds. Qutob et al. (2022) review the degradation of acetaminophen by advanced oxidation processes, discussing by-products, biotoxicity, and computational predictions of degradation pathways. This research could be relevant for understanding the environmental behavior and safety of related acetamide compounds (Qutob et al., 2022).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

Amides can participate in a variety of chemical reactions, including hydrolysis and dehydration . These reactions can lead to changes in the structure of the compound, which can in turn affect its interaction with its biological targets.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on its specific biological targets. Amides are involved in a wide range of biochemical processes, including protein synthesis and signal transduction .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body . The specific ADME properties of “(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide” would depend on factors such as its chemical structure, formulation, and route of administration.

Action Environment

The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s chemical reactivity, its interaction with biological targets, and its pharmacokinetics.

Eigenschaften

IUPAC Name |

N-[(2S)-1-methoxy-3-phenylpropan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-10(14)13-12(9-15-2)8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,13,14)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPASENXLUIENP-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine](/img/structure/B2512829.png)

![6-(4-Chlorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2512835.png)

![7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2512838.png)

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2512839.png)

![2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2512843.png)

![2-[[1-(4-Methylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2512846.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2512848.png)